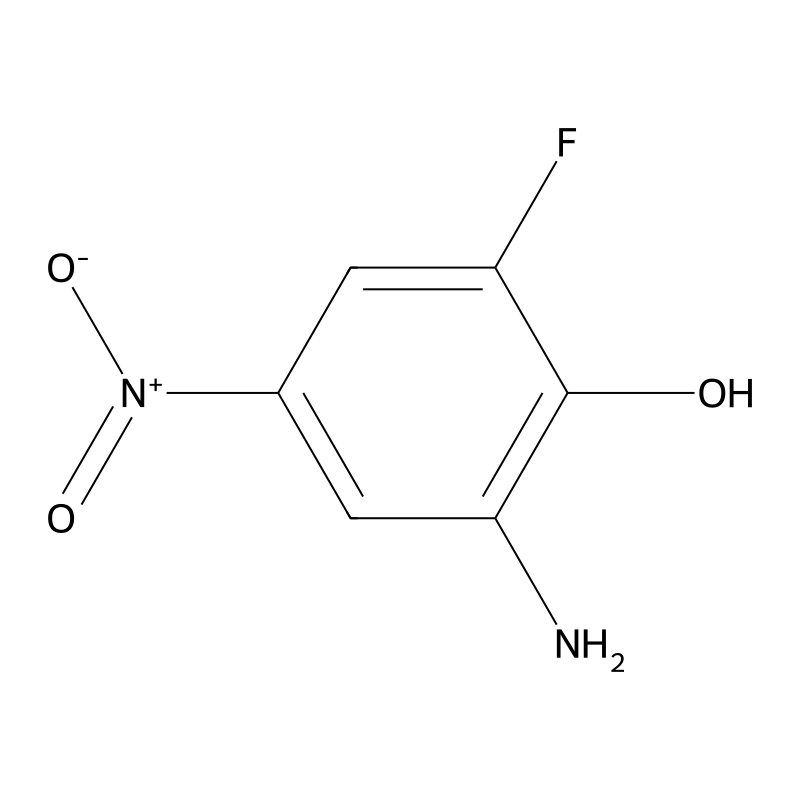

2-Amino-6-fluoro-4-nitrophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-6-fluoro-4-nitrophenol is an aromatic compound with the molecular formula . It features an amino group, a fluoro substituent, and a nitro group attached to a phenolic ring. This compound is notable for its unique combination of functional groups, which contribute to its chemical reactivity and potential biological activities. The presence of the fluorine atom enhances the compound's stability and solubility in organic solvents, making it an interesting subject for various scientific studies.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium on carbon catalyst.

- Substitution: The amino and fluoro groups can engage in nucleophilic substitution reactions, allowing for the introduction of other nucleophiles.

- Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions- Reduction: Hydrogen gas, palladium on carbon catalyst.

- Substitution: Nucleophiles (e.g., halides) under basic or acidic conditions.

- Oxidation: Potassium permanganate in acidic or basic medium.

Research indicates that 2-Amino-6-fluoro-4-nitrophenol exhibits potential biological activities, including antimicrobial and anticancer properties. The compound's mechanism of action may involve interactions with biological macromolecules, such as enzymes and receptors, mediated by hydrogen bonding and electrostatic interactions due to its functional groups. The fluoro substituent enhances its bioavailability, making it a candidate for further drug development studies.

The synthesis of 2-Amino-6-fluoro-4-nitrophenol typically involves multi-step reactions. A common method includes:

- Nitration of 2-Amino-6-fluorophenol: This step introduces the nitro group at the desired position on the aromatic ring.

- Purification: Following nitration, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

In industrial settings, these processes are scaled up using large reactors with precise control over reaction parameters to achieve high yields and purity.

2-Amino-6-fluoro-4-nitrophenol has diverse applications:

- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.

- Biological Research: Investigated for its potential therapeutic effects, particularly in antimicrobial and anticancer research.

- Industrial Use: Employed in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Studies on 2-Amino-6-fluoro-4-nitrophenol's interactions reveal that it can affect various biochemical pathways by modulating enzyme activities. Its functional groups allow it to interact with targets involved in cellular signaling and metabolic processes. Such interactions may lead to significant biological effects, including alterations in gene expression and cellular metabolism.

Similar Compounds- 2-Amino-4-nitrophenol

- 2-Fluoro-4-nitrophenol

- 4-Amino-2-nitrophenol

ComparisonCompound Unique Features 2-Amino-6-fluoro-4-nitrophenol Contains both amino and fluoro groups enhancing stability and reactivity. 2-Amino-4-nitrophenol Lacks the fluoro substituent; primarily focuses on amino and nitro functionalities. 2-Fluoro-4-nitrophenol Contains only fluoro and nitro groups without an amino group, limiting its biological activity compared to 2-Amino-6-fluoro-4-nitrophenol. 4-Amino-2-nitrophenol Similar structure but different positioning of functional groups affects reactivity and potential applications.

| Compound | Unique Features |

|---|---|

| 2-Amino-6-fluoro-4-nitrophenol | Contains both amino and fluoro groups enhancing stability and reactivity. |

| 2-Amino-4-nitrophenol | Lacks the fluoro substituent; primarily focuses on amino and nitro functionalities. |

| 2-Fluoro-4-nitrophenol | Contains only fluoro and nitro groups without an amino group, limiting its biological activity compared to 2-Amino-6-fluoro-4-nitrophenol. |

| 4-Amino-2-nitrophenol | Similar structure but different positioning of functional groups affects reactivity and potential applications. |

The unique combination of an amino group with a fluoro substituent distinguishes 2-Amino-6-fluoro-4-nitrophenol from its analogs, granting it enhanced stability and potential biological activity that may not be present in similar compounds.